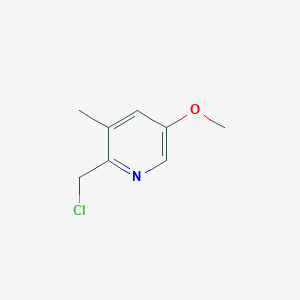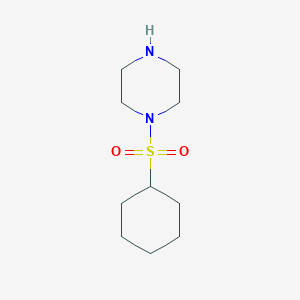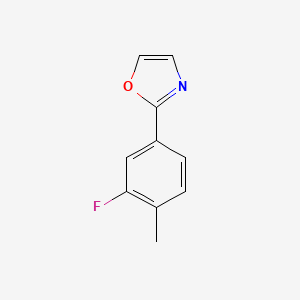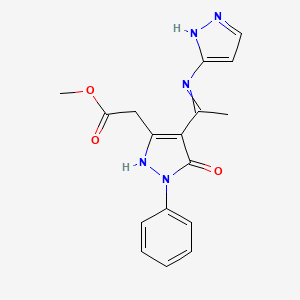
Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-((1H-ピラゾール-3-イル)アミノ)エチリデン)-5-オキソ-1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)酢酸メチルは、ピラゾール誘導体のクラスに属する複雑な有機化合物です。ピラゾールは、2つの窒素原子を含む5員環複素環式化合物です。
準備方法
合成経路と反応条件
2-(4-(1-((1H-ピラゾール-3-イル)アミノ)エチリデン)-5-オキソ-1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)酢酸メチルの合成は、通常、容易に入手可能な前駆体から始まる複数段階の反応を伴います。 一般的な方法の1つは、1H-ピラゾール-3-カルボン酸と適切なアミンを縮合させて中間体を形成し、続いて酸性条件下でメタノールとエステル化して最終生成物を得る方法です .
工業生産方法
この化合物の工業生産方法は、文献ではあまりよく文書化されていません。大規模合成は、おそらく、実験室規模の方法の最適化を伴い、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めることに重点を置くでしょう。
化学反応の分析
反応の種類
2-(4-(1-((1H-ピラゾール-3-イル)アミノ)エチリデン)-5-オキソ-1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)酢酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をその還元形に変換できます。
置換: この化合物は、求核置換反応と求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、チオール) などの試薬が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな置換誘導体を生成する可能性があります .
科学研究への応用
2-(4-(1-((1H-ピラゾール-3-イル)アミノ)エチリデン)-5-オキソ-1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)酢酸メチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 生物活性のために、潜在的な治療薬として探求されています。
科学的研究の応用
Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties
作用機序
2-(4-(1-((1H-ピラゾール-3-イル)アミノ)エチリデン)-5-オキソ-1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)酢酸メチルの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と使用状況によって異なります .
類似化合物の比較
類似化合物
1H-ピラゾール-3-カルボン酸: この化合物の合成における前駆体です。
1H-ピラゾール-3-カルボン酸メチル: 関連するエステル誘導体です。
フェニルピラゾール誘導体:
独自性
2-(4-(1-((1H-ピラゾール-3-イル)アミノ)エチリデン)-5-オキソ-1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)酢酸メチルは、その官能基の特定の組み合わせが、独特の化学的および生物学的特性をもたらすため、ユニークです。 この独自性は、さまざまな科学分野における研究開発にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of the compound.
Methyl 1H-pyrazole-3-carboxylate: A related ester derivative.
Phenylpyrazole derivatives:
Uniqueness
Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
methyl 2-[4-[C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGLMLAQMGCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)
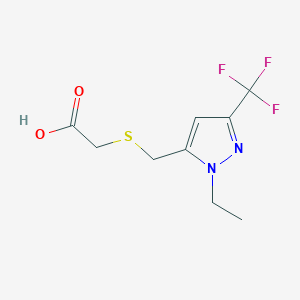


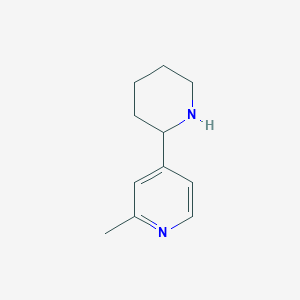

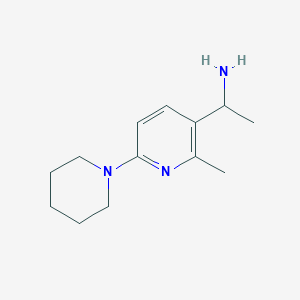

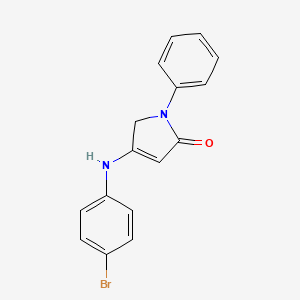
![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)

